molecular formula C9H17ClN2O B1390789 2,9-Diazaspiro[5.5]undecan-1-one hydrochloride CAS No. 1187173-73-4

2,9-Diazaspiro[5.5]undecan-1-one hydrochloride

Cat. No. B1390789
M. Wt: 204.7 g/mol
InChI Key: SYMGZOBPONIUTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,9-Diazaspiro[5.5]undecan-1-one hydrochloride” is a research chemical with the CAS Number: 1187173-73-4 . It has a molecular weight of 204.7 . The IUPAC name for this compound is 2,9-diazaspiro[5.5]undecan-1-one hydrochloride .


Molecular Structure Analysis

The InChI code for “2,9-Diazaspiro[5.5]undecan-1-one hydrochloride” is 1S/C9H16N2O.ClH/c12-8-9(2-1-5-11-8)3-6-10-7-4-9;/h10H,1-7H2,(H,11,12);1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2,9-Diazaspiro[5.5]undecan-1-one hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Bioactivity and Synthesis

2,9-Diazaspiro[5.5]undecan-1-one hydrochloride, and its related derivatives, have been researched extensively for their biological activities. These compounds, particularly 1,9-diazaspiro[5.5]undecanes, show potential in the treatment of various disorders including obesity, pain, immune system disorders, cell signaling issues, cardiovascular diseases, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).

Antihypertensive Properties

Research conducted in 1983 found that certain 1-oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives demonstrated significant antihypertensive effects in spontaneously hypertensive rats. These findings suggest potential applications in hypertension treatment (Clark et al., 1983).

Treatment of Respiratory Diseases

Compounds derived from 3,9-diazaspiro[5.5]undecane have been identified as CCR8 antagonists. This suggests their usefulness in treating chemokine-mediated diseases, especially respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Dr Peter Norman, 2007).

Chronic Kidney Disease Treatment

1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as highly potent soluble epoxide hydrolase inhibitors. These compounds, particularly Compound 19, have shown effectiveness in treating chronic kidney diseases when administered orally (Kato et al., 2014).

Synthesis Techniques

The construction of 3,9-diazaspiro[5.5]undecane derivatives has been achieved via intramolecular spirocyclization of substituted pyridines, indicating advances in synthetic techniques for these compounds (Parameswarappa & Pigge, 2011).

Platelet Aggregation Inhibition

Novel glycoprotein IIb-IIIa antagonists containing the 3,9-diazaspiro[5.5]undecane nucleus have demonstrated potent activity as platelet aggregation inhibitors, showcasing their utility in nonpeptide RGD mimics (Smyth et al., 2001).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .

properties

IUPAC Name

2,9-diazaspiro[5.5]undecan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c12-8-9(2-1-5-11-8)3-6-10-7-4-9;/h10H,1-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMGZOBPONIUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)C(=O)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662895
Record name 2,9-Diazaspiro[5.5]undecan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,9-Diazaspiro[5.5]undecan-1-one hydrochloride

CAS RN

1187173-73-4
Record name 2,9-Diazaspiro[5.5]undecan-1-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187173-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,9-Diazaspiro[5.5]undecan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,9-Diazaspiro[5.5]undecan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the stirred solution of tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (3.0 g, 11.19 mmol) in DCM (60 mL) was added 4N HCl in dioxane (20 mL) and the mixture was stirred at rt for 18 h. The solvent was removed under reduced pressure and triturated with diethyl ether (2×5 mL) to yield the title compound as a solid (2.2 g, 96%). Note: The product is moisture sensitive. [1H-NMR (DMSO-d6, 300 MHz): δ 9.25-8.68 (m, 2H), 7.43 (s, 1H), 7.20-6.25 (m, 2H), 3.61-2.90 (m, 5H), 2.12-1.95 (m, 2H), 1.76-1.49 (m, 5H); LCMS RtA=0.326, [M+H]+=169.0].
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,9-Diazaspiro[5.5]undecan-1-one hydrochloride
Reactant of Route 2
2,9-Diazaspiro[5.5]undecan-1-one hydrochloride
Reactant of Route 3
2,9-Diazaspiro[5.5]undecan-1-one hydrochloride
Reactant of Route 4
2,9-Diazaspiro[5.5]undecan-1-one hydrochloride
Reactant of Route 5
2,9-Diazaspiro[5.5]undecan-1-one hydrochloride
Reactant of Route 6
2,9-Diazaspiro[5.5]undecan-1-one hydrochloride

Citations

For This Compound
1
Citations
C Betschart, S Hintermann, D Behnke… - Journal of medicinal …, 2013 - ACS Publications
Dual orexin receptor (OXR) antagonists (DORAs) such as almorexant, 1 (SB-649868), or suvorexant have shown promise for the treatment of insomnias and sleep disorders in several …
Number of citations: 90 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.